molecular formula C20H31FN2 B5674907 1-(4-tert-butylcyclohexyl)-4-(4-fluorophenyl)piperazine

1-(4-tert-butylcyclohexyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B5674907
M. Wt: 318.5 g/mol
InChI Key: NUHMSVAMMHSEDG-UHFFFAOYSA-N
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Description

1-(4-tert-butylcyclohexyl)-4-(4-fluorophenyl)piperazine is a chemical compound that features a piperazine ring substituted with a tert-butylcyclohexyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylcyclohexyl)-4-(4-fluorophenyl)piperazine typically involves the reaction of 4-tert-butylcyclohexylamine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylcyclohexyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of ketones or alcohols depending on the reaction conditions.

    Reduction: Formation of fully saturated piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(4-tert-butylcyclohexyl)-4-(4-fluorophenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylcyclohexyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-tert-butylcyclohexyl)-4-(4-chlorophenyl)piperazine
  • 1-(4-tert-butylcyclohexyl)-4-(4-bromophenyl)piperazine
  • 1-(4-tert-butylcyclohexyl)-4-(4-methylphenyl)piperazine

Uniqueness

1-(4-tert-butylcyclohexyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to certain targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-tert-butylcyclohexyl)-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31FN2/c1-20(2,3)16-4-8-18(9-5-16)22-12-14-23(15-13-22)19-10-6-17(21)7-11-19/h6-7,10-11,16,18H,4-5,8-9,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHMSVAMMHSEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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